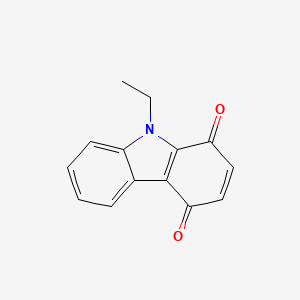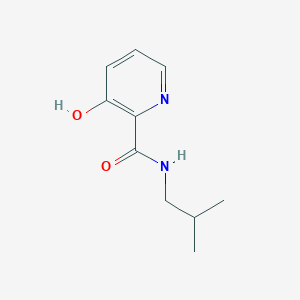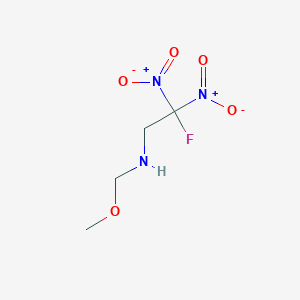
H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” is a peptide consisting of the amino acids glycine, lysine, tyrosine, and leucine. Peptides like this one are often studied for their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Peptides like “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” can undergo various chemical reactions, including:
Oxidation: This reaction can modify amino acid side chains, such as converting tyrosine to dityrosine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.
Scientific Research Applications
Peptides like “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” have a wide range of applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Studied for their role in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in drug development, particularly for targeting specific proteins or pathways.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides like “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, peptides can inhibit enzyme activity or block receptor binding, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln
Uniqueness
The uniqueness of “H-Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-OH” lies in its specific sequence of amino acids, which determines its structure and function. This peptide’s particular arrangement of lysine residues may confer unique properties, such as enhanced binding affinity to certain targets or increased stability.
Properties
CAS No. |
175297-37-7 |
|---|---|
Molecular Formula |
C43H76N12O10 |
Molecular Weight |
921.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H76N12O10/c1-27(2)23-35(43(64)65)55-41(62)33(14-6-10-22-47)53-42(63)34(24-28-15-17-29(56)18-16-28)54-40(61)32(13-5-9-21-46)52-39(60)31(12-4-8-20-45)51-38(59)30(11-3-7-19-44)50-37(58)26-49-36(57)25-48/h15-18,27,30-35,56H,3-14,19-26,44-48H2,1-2H3,(H,49,57)(H,50,58)(H,51,59)(H,52,60)(H,53,63)(H,54,61)(H,55,62)(H,64,65)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
MFVIAQUNMHQWIM-LBBUGJAGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)

![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)

![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)




![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)

